molecular formula C18H20FNO2 B5801841 N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide

Numéro de catalogue B5801841
Poids moléculaire: 301.4 g/mol
Clé InChI: XWXYHVNCWWHXIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to the active site of BTK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of B-cells. Additionally, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of B-cell malignancies both in vitro and in vivo. This compound has also been shown to enhance the activity of other anti-cancer agents such as rituximab and venetoclax. Additionally, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have minimal effects on normal B-cells and other immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell signaling pathways without affecting other signaling pathways in the cell. However, one limitation of this compound is its potential for off-target effects, which may lead to unwanted side effects.

Orientations Futures

There are several future directions for the development of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the potential for off-target effects. Additionally, the combination of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide with other anti-cancer agents may lead to improved therapeutic outcomes. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic strategies for the treatment of B-cell malignancies.

Méthodes De Synthèse

The synthesis of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-fluorobenzylamine with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain the desired compound.

Applications De Recherche Scientifique

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Therefore, the inhibition of BTK by N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has the potential to be an effective therapeutic strategy for the treatment of these malignancies.

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-12-8-13(2)14(3)17(9-12)22-11-18(21)20-10-15-4-6-16(19)7-5-15/h4-9H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYHVNCWWHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.